![molecular formula C6H14BrO5P B606387 Bromo-PEG2-phosphonic acid CAS No. 1446282-44-5](/img/structure/B606387.png)
Bromo-PEG2-phosphonic acid
Overview
Description
Bromo-PEG2-phosphonic acid is a PEG linker containing bromine and phosphonic acid moieties . The bromine group is a good leaving group and participates in substitution reactions . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .
Synthesis Analysis
Bromo-PEG2-phosphonic acid is used in the synthesis of PROTACs . It is also provided by CD Bioparticles for drug delivery .Molecular Structure Analysis
The molecular formula of Bromo-PEG2-phosphonic acid is C6H14BrO5P . The exact mass is 275.98 .Chemical Reactions Analysis
The bromine group in Bromo-PEG2-phosphonic acid is a good leaving group and participates in substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of Bromo-PEG2-phosphonic acid is 277.05 . The elemental analysis shows that it contains C, 26.01; H, 5.09; Br, 28.84; O, 28.87; P, 11.18 . It appears as a liquid .Scientific Research Applications
Phosphate Bioisosteres in Medicinal Chemistry
Bromo-PEG2-phosphonic acid is utilized in the synthesis of α-brominated phosphonates, which serve as phosphate bioisosteres. These compounds are crucial in medicinal chemistry as they mimic the phosphate group in biological systems. They are particularly valuable in designing inhibitors for enzymes that recognize phosphate groups, such as kinases and phosphatases. These enzymes are involved in critical cellular functions like signal transduction, and their abnormal activity is associated with diseases like cancer, diabetes, and Alzheimer’s disease .
Drug Delivery Systems
The hydrophilic nature of the PEG (polyethylene glycol) linker in Bromo-PEG2-phosphonic acid enhances the water solubility of compounds, making it an excellent choice for drug delivery systems. This property allows for the creation of more effective drug delivery mechanisms that can improve the bioavailability and therapeutic efficacy of pharmaceutical agents .
Biological Activity Probes
Due to its ability to participate in substitution reactions, the bromine group in Bromo-PEG2-phosphonic acid can be used to create probes that study biological activities. These probes can help in understanding the mechanisms of action of various biological molecules and pathways, providing insights into cellular processes and potential therapeutic targets .
Enzyme Inhibition
Bromo-PEG2-phosphonic acid derivatives have been shown to act as inhibitors for phosphate-recognizing enzymes. By irreversibly binding to these enzymes, they can modulate their activity, which is beneficial for studying enzyme functions and potentially treating diseases caused by enzyme dysregulation .
Synthetic Chemistry
In synthetic chemistry, Bromo-PEG2-phosphonic acid is used as a reagent for introducing phosphonate groups into molecules. The bromine atom acts as a good leaving group, facilitating various chemical reactions that are essential for creating complex organic compounds .
Research Tool Development
Researchers utilize Bromo-PEG2-phosphonic acid to develop tools that investigate phosphorylation pathways. These tools can be used to dissect the intricate signaling networks within cells and understand how phosphorylation affects various physiological processes .
Safety And Hazards
Bromo-PEG2-phosphonic acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Future Directions
Bromo-PEG2-phosphonic acid is a PEG linker that can be used in the synthesis of PROTACs . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .
properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZEERRSMGNLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210535 | |
Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG2-phosphonic acid | |
CAS RN |
1446282-44-5 | |
Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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